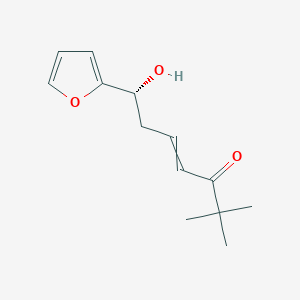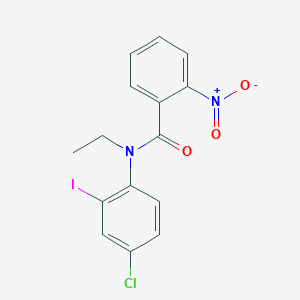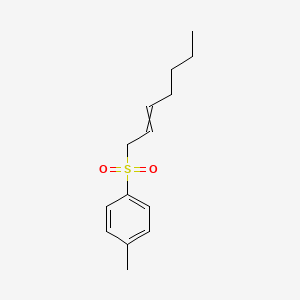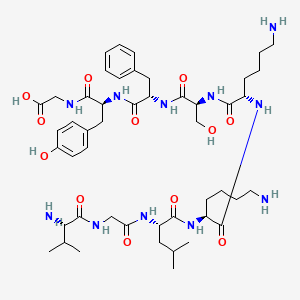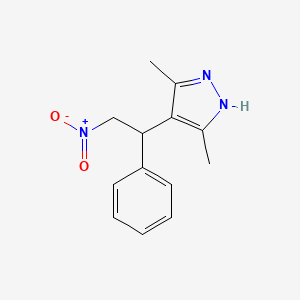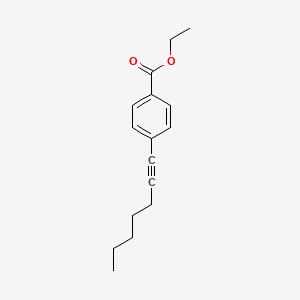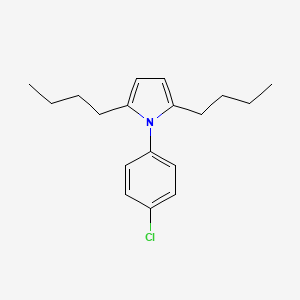
2,5-Dibutyl-1-(4-chlorophenyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibutyl-1-(4-chlorophenyl)-1H-pyrrole is an organic compound with the molecular formula C18H26ClN. It belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of two butyl groups at positions 2 and 5, and a 4-chlorophenyl group at position 1 of the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibutyl-1-(4-chlorophenyl)-1H-pyrrole can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 2,5-dibutylpyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and catalyst concentration, to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibutyl-1-(4-chlorophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield pyrrolidines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce pyrrolidines. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyrrole nitrogen.
Scientific Research Applications
2,5-Dibutyl-1-(4-chlorophenyl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It finds applications in the development of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-Dibutyl-1-(4-chlorophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibutyl-1-phenyl-1H-pyrrole: Lacks the chlorine substituent on the phenyl ring.
2,5-Dibutyl-1-(4-fluorophenyl)-1H-pyrrole: Contains a fluorine substituent instead of chlorine.
2,5-Dibutyl-1-(4-methylphenyl)-1H-pyrrole: Features a methyl group on the phenyl ring.
Uniqueness
2,5-Dibutyl-1-(4-chlorophenyl)-1H-pyrrole is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, potentially enhancing the compound’s potency and selectivity in biological systems.
Properties
CAS No. |
827017-57-2 |
|---|---|
Molecular Formula |
C18H24ClN |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
2,5-dibutyl-1-(4-chlorophenyl)pyrrole |
InChI |
InChI=1S/C18H24ClN/c1-3-5-7-16-13-14-17(8-6-4-2)20(16)18-11-9-15(19)10-12-18/h9-14H,3-8H2,1-2H3 |
InChI Key |
SPRMICSRDXLZLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(N1C2=CC=C(C=C2)Cl)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene](/img/structure/B14212064.png)
![6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14212065.png)
